3,9-Dibromoperylene

Catalog No.
S1900494
CAS No.
56752-35-3
M.F
C20H10Br2
M. Wt
410.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,9-Dibromoperylene

CAS Number

56752-35-3

Product Name

3,9-Dibromoperylene

IUPAC Name

3,9-dibromoperylene

Molecular Formula

C20H10Br2

Molecular Weight

410.1 g/mol

InChI

InChI=1S/C20H10Br2/c21-17-9-8-14-12-4-2-6-16-18(22)10-7-13(20(12)16)11-3-1-5-15(17)19(11)14/h1-10H

InChI Key

IPLAQSRFBRURHW-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)Br)Br

Canonical SMILES

C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)Br)Br
  • Synthesis of Rubrene

    3,9-Dibromoperylene serves as a key intermediate in the synthesis of rubrene, another organic molecule with valuable properties. Rubrene is a red pigment used in organic light-emitting diodes (OLEDs) due to its efficient fluorescence []. Studies have explored using heat or specific solvents like acetonitrile to activate 3,9-Dibromoperylene for this transformation.

  • Fluorescence Probe for Viscosity Measurement

    The fluorescence properties of 3,9-Dibromoperylene can be used to measure the viscosity of liquids. Researchers have compared the fluorescence anisotropy decay of 3,9-Dibromoperylene to perylene (a similar molecule) in solutions with varying viscosity. The results showed a strong correlation between the fluorescence decay time and the viscosity of the surrounding medium []. This suggests 3,9-Dibromoperylene has the potential to be a valuable tool for studying viscosity in different environments.

3,9-Dibromoperylene is a brominated derivative of perylene, a polycyclic aromatic hydrocarbon known for its unique electronic properties and potential applications in organic electronics and photonics. The molecular formula of 3,9-dibromoperylene is C20_{20}H10_{10}Br2_2, and it features two bromine atoms located at the 3 and 9 positions of the perylene framework. This compound exhibits distinct physical and chemical properties due to the presence of the bromine substituents, which can influence its reactivity, solubility, and electronic characteristics .

Typical of brominated aromatic compounds. Notably:

  • Electrophilic Substitution: The bromine atoms can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Nucleophilic Substitution: The compound can also engage in nucleophilic substitution reactions, particularly under photochemical conditions .
  • Fluorescence Sensitization: It has been shown to exhibit triplet energy transfer sensitized fluorescence when interacting with certain ketones, demonstrating its utility in photophysical applications .

The synthesis of 3,9-dibromoperylene typically involves bromination of perylene. Common methods include:

  • Electrophilic Bromination: This method utilizes bromine or brominating agents in the presence of solvents like carbon tetrachloride or dichloromethane to achieve selective bromination at the 3 and 9 positions .
  • Regioselective Approaches: Advanced synthetic strategies focus on achieving regioisomerically pure products through controlled reaction conditions, enhancing yield and purity .

3,9-Dibromoperylene has several applications:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.
  • Photonic Devices: The compound's fluorescence characteristics are advantageous for applications in sensors and imaging technologies.
  • Research Tool: It serves as a model compound in studies examining the behavior of brominated polycyclic aromatic hydrocarbons in various chemical environments .

Interaction studies involving 3,9-dibromoperylene often focus on its photophysical properties. Research indicates that it can effectively transfer energy to other molecules, enhancing fluorescence efficiency. This property is particularly relevant in designing materials for optoelectronic applications where energy transfer is crucial .

Several compounds share structural similarities with 3,9-dibromoperylene. Key comparisons include:

CompoundStructural FeaturesUnique Properties
PeryleneNo halogen substituentsHigh stability and strong fluorescence
1,7-DibromoperyleneBromine at different positionsDifferent photophysical properties due to position
3,10-DibromoperyleneBromine at alternative positionsVarying reactivity and potential applications
Perylene DiimideContains imide functional groupsEnhanced solubility and potential for electronic applications

These compounds illustrate the diversity within the perylene family while highlighting the unique characteristics imparted by specific substitutions like those found in 3,9-dibromoperylene.

Structural Classification Within Perylene Derivatives

3,9-Dibromoperylene belongs to the class of dibrominated perylenes, distinguished by bromine substitution at the peri positions (3 and 9) of the perylene core. This contrasts with other regioisomers, such as 1,7-dibromoperylene (bay-substituted) and 3,10-dibromoperylene (peri-substituted). The peri-substitution pattern minimizes steric hindrance between adjacent rings while introducing electron-withdrawing effects that influence electronic properties.

Significance in Polycyclic Aromatic Hydrocarbon Research

PAHs like perylene are pivotal in materials science due to their π-conjugated systems, enabling applications in organic semiconductors, solar cells, and fluorescent probes. 3,9-Dibromoperylene enhances this versatility by serving as a precursor for further functionalization:

  • Electron-deficient derivatives: Bromine’s electron-withdrawing nature facilitates nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.
  • Solubility modulation: Bromine substitution can improve solubility in organic solvents, critical for processing in thin-film devices.
  • Optoelectronic tuning: Bromine’s inductive effects adjust HOMO/LUMO levels, optimizing performance in organic photovoltaics (OPVs).

XLogP3

7.1

Wikipedia

3,9-dibromoperylene

Dates

Modify: 2023-08-16

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